![molecular formula C10H14ClNO B1455331 (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 730980-51-5](/img/structure/B1455331.png)
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
The compound “®-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound, likely used in various scientific and industrial applications. The name suggests it’s an amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the types of bonds, and the 3D arrangement of atoms in a molecule.
Chemical Reactions Analysis
Amines, such as the compound you mentioned, can undergo a variety of chemical reactions. They can act as bases, nucleophiles, and ligands in coordination compounds. They can also undergo reactions such as alkylation, acylation, and sulfonation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental methods and are important for understanding how the compound behaves under different conditions .
Scientific Research Applications
Anti-Allergic Drug Development
The compound’s potential role in the synthesis of anti-allergic drugs is significant. It could be used to develop histamine H1 receptor antagonists , which are a class of drugs used to treat allergies by blocking the action of histamine .
Method Development in Pharmacokinetics
®-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride could be used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) , which is essential for determining the pharmacokinetic profiles of new drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDASQBFJKUGFC-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H]2N)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704172 | |
Record name | (1R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
730980-51-5 | |
Record name | 1H-Inden-1-amine, 2,3-dihydro-6-methoxy-, hydrochloride (1:1), (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730980-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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